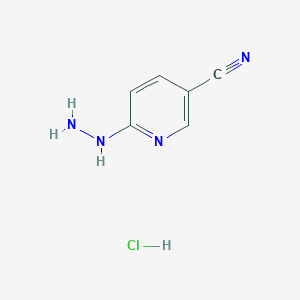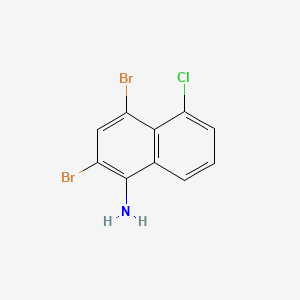
2,4-Dibromo-5-chloronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-chloronaphthalen-1-amine is an organic compound with the molecular formula C10H6Br2ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, chlorine, and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-chloronaphthalen-1-amine typically involves the bromination of 5-chloronaphthalen-1-amine. One common method includes the following steps:
- Dissolve 5-chloronaphthalen-1-amine in chloroform.
- Add bromine dropwise to the solution while maintaining the temperature at 50°C.
- Allow the reaction to proceed overnight to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-5-chloronaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include secondary amines.
Applications De Recherche Scientifique
2,4-Dibromo-5-chloronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-5-chloronaphthalen-1-amine depends on its interaction with specific molecular targets. The presence of bromine, chlorine, and amine groups allows it to form various interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-1-naphthylamine: Similar structure but lacks the chlorine atom.
5-Chloronaphthalen-1-amine: Similar structure but lacks the bromine atoms.
2,4-Dibromo-5-chloronaphthalene: Similar structure but lacks the amine group.
Uniqueness
2,4-Dibromo-5-chloronaphthalen-1-amine is unique due to the presence of both bromine and chlorine atoms along with an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H6Br2ClN |
|---|---|
Poids moléculaire |
335.42 g/mol |
Nom IUPAC |
2,4-dibromo-5-chloronaphthalen-1-amine |
InChI |
InChI=1S/C10H6Br2ClN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2 |
Clé InChI |
SWSIVOMJRWPSLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=CC(=C2N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


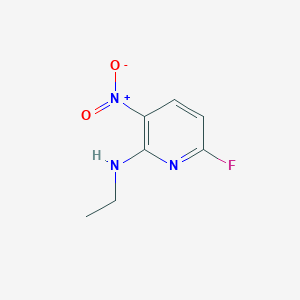


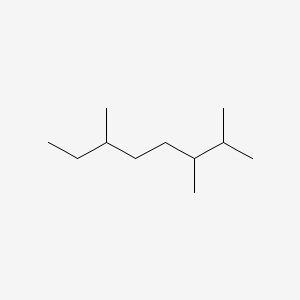
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)

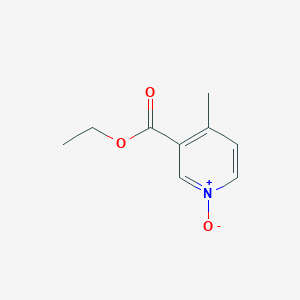
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
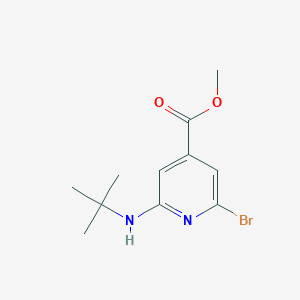
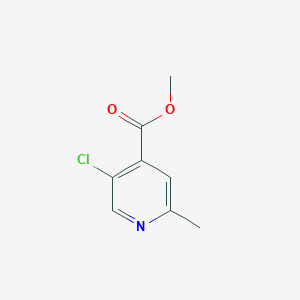
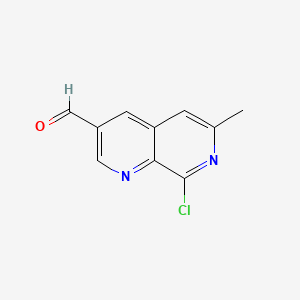
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
